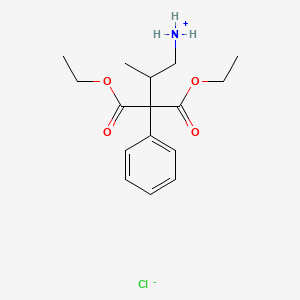
Tris(chloropropyl) thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(chloropropyl) thiophosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphate being the dominant isomer .
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure the desired product yield and purity. The reaction is carried out in the presence of a catalyst to facilitate the process and achieve high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including hydrolysis under acidic or alkaline conditions . It can also participate in substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted phosphates.
Aplicaciones Científicas De Investigación
Tris(chloropropyl) thiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in the synthesis of polymers and other materials.
Biology: Research studies have explored its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is extensively used in the production of flame-retardant materials, including foams, textiles, and coatings
Mecanismo De Acción
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves both solid-phase and gas-phase mechanisms . In the solid phase, it promotes char formation, which acts as a barrier to flame propagation. In the gas phase, it releases phosphorus-containing radicals that interfere with the combustion process, reducing the overall flammability of the material.
Comparación Con Compuestos Similares
- Tris(2-chloro-1-methylethyl) phosphate
- Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate
- Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate
- Tris(2-chloropropyl) phosphate
Comparison: Tris(chloropropyl) thiophosphate is unique due to its specific isomeric composition and its effectiveness as a flame retardant. Compared to other similar compounds, it offers a balance of high flame-retardant efficiency and relatively low toxicity, making it a preferred choice in various industrial applications.
Propiedades
Número CAS |
102308-65-6 |
|---|---|
Fórmula molecular |
C9H18Cl3O3PS |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clave InChI |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)

![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)





![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
